2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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Overview
Description
2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring substituted with benzyl and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Fluorinated Phenyl Group Addition: The fluorinated phenyl group is incorporated through a Friedel-Crafts alkylation or acylation reaction, using fluorinated benzene derivatives and a Lewis acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling fluorinated compounds and strong acids.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the fluorinated phenyl group, potentially yielding partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl and fluorinated phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are typical reagents.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced pyrrolidine or phenyl derivatives.
Substitution: Various substituted benzyl or phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It serves as a model compound in biochemical assays to understand the behavior of fluorinated aromatic compounds in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design and development.
Industry
Industrially, the compound’s unique properties make it useful in the development of specialty chemicals and materials. Its stability and reactivity profile are advantageous in the synthesis of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances binding affinity through hydrophobic interactions and electronic effects, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-phenylpyrrolidine hydrochloride: Lacks the fluorinated phenyl group, resulting in different chemical and biological properties.
4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Missing the benzyl group, which affects its reactivity and binding characteristics.
2-Benzyl-4-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Substitution of fluorine with chlorine alters its electronic properties and reactivity.
Uniqueness
2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the combination of the benzyl and fluorinated phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new applications that leverage its unique properties.
Properties
CAS No. |
2680530-92-9 |
---|---|
Molecular Formula |
C18H18ClF4N |
Molecular Weight |
359.8 |
Purity |
95 |
Origin of Product |
United States |
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